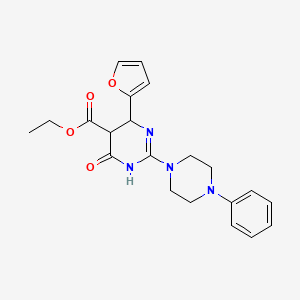
2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone is a synthetic organic compound that features a benzimidazole ring, a morpholine ring, and a thioether linkage. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone typically involves the following steps:
Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Thioether Formation: The benzimidazole derivative can be reacted with a thiol compound to introduce the sulfanyl group.
Morpholine Introduction: The final step involves the reaction of the intermediate with morpholine under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Chemistry
Catalysis: Compounds with benzimidazole and morpholine moieties can act as ligands in coordination chemistry.
Materials Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the benzimidazole ring.
Antimicrobial Activity: Possible antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)-1-phenylethanone
- 2-(1H-benzimidazol-2-ylsulfanyl)-1-(piperidin-4-yl)ethanone
Comparison
- Structural Differences : The presence of different substituents on the ethanone moiety or the benzimidazole ring.
- Biological Activity : Variations in biological activity due to differences in molecular structure.
- Chemical Properties : Differences in reactivity and stability.
This general structure should provide a solid foundation for your article. For specific details, you may need to consult scientific literature or experimental data.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13/h1-4H,5-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIRGWLDHMLJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5571241.png)

![N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5571262.png)
![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)
![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)
![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)
![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)
